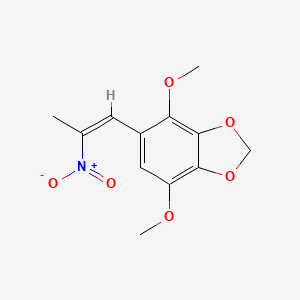
2-Nitro Iso-apiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro Iso-apiole: is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.23 g/mol . It is also known by its systematic name (Z)-4,7-Dimethoxy-5-(2-nitroprop-1-en-1-yl)benzo[d][1,3]dioxole . This compound is primarily used as a reagent in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro Iso-apiole can be synthesized through various methods, including the nitration of aromatic compounds. One common method involves the nitration of iso-apiole using a mixture of nitric acid and sulfuric acid . The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the formation of the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro Iso-apiole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: Formation of 2-Amino Iso-apiole.
Oxidation: Formation of various oxidized derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Nitro Iso-apiole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Nitro Iso-apiole involves its interaction with biological molecules. The nitro group can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, leading to the antimicrobial and antiparasitic effects observed with this compound . The molecular targets and pathways involved include enzymes and proteins that are sensitive to oxidative damage .
Comparison with Similar Compounds
Nitrobenzene: An aromatic nitro compound with similar chemical properties.
2-Nitropropane: An aliphatic nitro compound used in various industrial applications.
4-Nitroaniline: An aromatic nitro compound used in dye synthesis.
Uniqueness: 2-Nitro Iso-apiole is unique due to its specific structure, which includes a methylenedioxy group and a nitroprop-1-en-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H13NO6 |
|---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
4,7-dimethoxy-5-[(Z)-2-nitroprop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H13NO6/c1-7(13(14)15)4-8-5-9(16-2)11-12(10(8)17-3)19-6-18-11/h4-5H,6H2,1-3H3/b7-4- |
InChI Key |
WQRDYLOJWQMEFW-DAXSKMNVSA-N |
Isomeric SMILES |
C/C(=C/C1=CC(=C2C(=C1OC)OCO2)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C2C(=C1OC)OCO2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
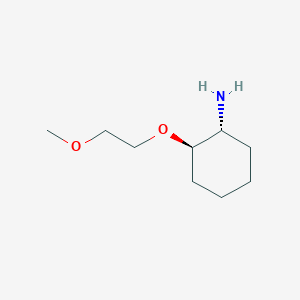
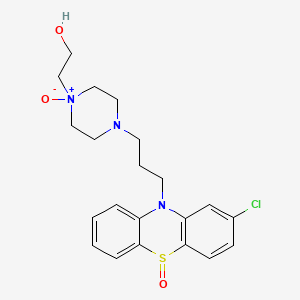
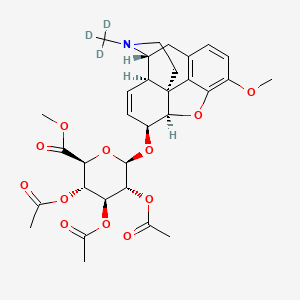
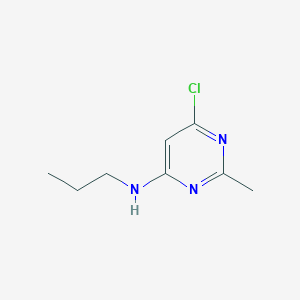
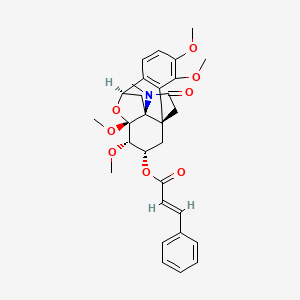

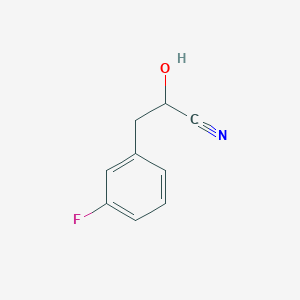


![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

